molecular formula C40H38N4O7S B138000 奥氮平帕莫酸盐 CAS No. 221373-18-8

奥氮平帕莫酸盐

货号 B138000
CAS 编号: 221373-18-8
分子量: 718.8 g/mol
InChI 键: IZXGHRZKSNKYIY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of Olanzapine involves the reaction of 4-Amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine with N-methylpiperazine .


Molecular Structure Analysis

Olanzapine closely resembles clozapine and only differs by two additional methyl groups and the absence of a chloride moiety . The molecular formula of Olanzapine is C17H20N4S .


Chemical Reactions Analysis

Olanzapine is largely bound to plasma proteins, and about 93% of the administered dose is bound . The main proteins for binding are albumin and alpha-1 acid glycoprotein . Direct glucuronidation and CYP-mediated oxidation are the main metabolic pathways .


Physical And Chemical Properties Analysis

Olanzapine pamoate, administered as a pamoate salt, has an elimination half-life of 30 days, allowing a 2- or 4-week injection interval . It is practically insoluble in water .

科学研究应用

Antipsychotic Treatment

Olanzapine Pamoate is a second-generation antipsychotic (SGA) that has been extensively studied due to its approval 25 years ago . It is distinguished by its efficacy profile, combined with lower rates of hyperprolactinemia and neurological adverse effects than first-generation antipsychotics (FGAs) and risperidone .

Treatment of Schizophrenia

In the US Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) schizophrenia study, the primary outcome measure was time to all-cause discontinuation, and olanzapine outperformed other antipsychotics in phase 1 . It is also used in the acute and maintenance treatment of schizophrenia .

Long-Acting Injection

Olanzapine Pamoate is available as a long-acting injection (OLAI), which is a crystalline salt formulation composed of olanzapine and pamoic acid . This formulation is particularly useful in managing treatment adherence in patients with schizophrenia .

Treatment of Bipolar Disorders

Apart from schizophrenia, oral olanzapine has received regulatory approvals for the treatment of bipolar mania, and, in combination with fluoxetine, for bipolar depression .

Cardiac Safety

Studies suggest that patients treated with therapeutic levels of olanzapine are unlikely to have lengthening of cardiac repolarization . Even with toxic plasma concentrations of olanzapine prolonging QTc, it rarely led to torsades de pointes, and atrioventricular blocks or bundle branch blocks were not typically observed .

Metabolic Adverse Effects

Olanzapine is known for its significant metabolic adverse effects . This includes weight gain, increased cholesterol and triglyceride levels, and an increased risk of diabetes .

作用机制

Target of Action

Olanzapine pamoate primarily targets the dopamine D2 receptor in the mesolimbic pathway . The antagonistic effect of olanzapine towards this receptor is key as it blocks dopamine from having a potential action at the post-synaptic receptor .

Mode of Action

Olanzapine interacts with receptors in the brain, particularly in the mesolimbic pathway, to help regulate emotional responses and reduce the severity of mood instability . By blocking the dopamine D2 receptor, olanzapine prevents dopamine from exerting its effects, thereby helping to regulate neurotransmission .

Biochemical Pathways

Olanzapine affects multiple biochemical pathways due to its wide profile of targets. The primary metabolic pathways for olanzapine are direct glucuronidation and CYP450-mediated oxidation . These pathways are responsible for the metabolism and elimination of olanzapine from the body.

Pharmacokinetics

Olanzapine pamoate demonstrates dose-dependent linear pharmacokinetics . When administered, it is almost completely absorbed but only has about 60% oral bioavailability due to first-pass metabolism . Steady-state levels are achieved in approximately 3 months when switching to olanzapine pamoate from oral olanzapine . The terminal elimination half-life of olanzapine is approximately 26 days after administration of olanzapine pamoate .

Result of Action

The molecular and cellular effects of olanzapine’s action include the regulation of emotional responses and reduction in the severity of mood instability, which are hallmark symptoms of conditions like bipolar disorder . Olanzapine has also been reported to induce autophagy in certain cell lines, increasing autophagic flux, the number of autophagic vesicles, and the expression of autophagy-related genes .

Action Environment

The action, efficacy, and stability of olanzapine pamoate can be influenced by various environmental factors. For instance, the rate of absorption and adverse effects can be affected by formulation characteristics (e.g., vehicle medium) and administration characteristics (e.g., injection site) . Additionally, dose adjustments may be necessary based on potential drug-drug interactions .

安全和危害

Olanzapine may cause some people to be agitated, irritable, or display other abnormal behaviors. It may also cause some people to have suicidal thoughts and tendencies or to become more depressed . The most relevant adverse event is the post-injection delirium/sedation syndrome, occurring at a rate of 0.07% of injections or 1.4% of patients .

未来方向

Olanzapine pamoate is intended for deep intramuscular gluteal injection only and should not be administered intravenously or subcutaneously . After each injection, patients must be observed for at least 3 hours by a healthcare professional . Because of the risk of post-injection delirium/sedation syndrome, olanzapine pamoate is available only through a restricted distribution program .

属性

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C17H20N4S.H2O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-6,11,19H,7-10H2,1-2H3;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIMCQJVMPKQQPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H38N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50944788
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

718.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Olanzapine pamoate

CAS RN

221373-18-8
Record name Olanzapine pamoate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221373188
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine pamoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50944788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(4-methyl-1-piperazinyl)-10H-thieno[2,3-b][1,5]benzodiazepine pamoate monohydrate; 10H-Thieno[2,3-b][1,5]benzodiazepine,2-Methyl-4-(4-methyl-1-piperazinyl)-,4,4'-methylenebis[3-hydroxy-2-nahptalenecarboxylate) (1:1), monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OLANZAPINE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7S6Q4MHCB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Olanzapine pamoate
Reactant of Route 2
Olanzapine pamoate
Reactant of Route 3
Olanzapine pamoate
Reactant of Route 4
Olanzapine pamoate
Reactant of Route 5
Olanzapine pamoate
Reactant of Route 6
Reactant of Route 6
Olanzapine pamoate

Q & A

Q1: How does olanzapine pamoate exert its antipsychotic effects?

A1: Olanzapine, the active moiety of olanzapine pamoate, acts as an antagonist at multiple neurotransmitter receptors, including dopamine and serotonin receptors. While its precise mechanism of action in schizophrenia remains elusive, it's thought that antagonism of dopamine D2 receptors in the mesolimbic pathway plays a significant role. [] [https://www.semanticscholar.org/paper/a40502f8e6efc479dffb752570a7f7790420ea0a]

Q2: What are the advantages of a long-acting injectable formulation like olanzapine pamoate?

A2: Olanzapine pamoate addresses a critical challenge in schizophrenia treatment: medication non-adherence. The long-acting nature of this formulation allows for less frequent dosing (every 2-4 weeks), potentially leading to improved adherence compared to daily oral olanzapine. [] [https://www.semanticscholar.org/paper/542aca1099225b21c13472b37f429def3eec72e3]

Q3: What is the role of pamoic acid in olanzapine pamoate?

A3: Olanzapine is formulated as a pamoate salt to create a depot injection. This formulation allows for the slow, sustained release of olanzapine from the muscle injection site, providing prolonged therapeutic levels of the drug. [] [https://www.semanticscholar.org/paper/1db114ca3a850ea6e627e3bc52f369cde114ac19]

Q4: How does the pharmacokinetic profile of olanzapine pamoate differ from oral olanzapine?

A4: While both formulations share the same active moiety, their pharmacokinetic profiles differ. Olanzapine pamoate exhibits a significantly longer elimination half-life (approximately 30 days) compared to oral olanzapine, enabling less frequent dosing. This sustained release profile also results in lower peak-to-trough fluctuations in plasma concentrations. [] [https://www.semanticscholar.org/paper/9757946d518109dab03d7ed81eb064e5bbdba47d]

Q5: Are there specific patient populations where olanzapine pamoate might be particularly beneficial?

A5: Research suggests that individuals with a history of good response to oral olanzapine but struggling with adherence could benefit from olanzapine pamoate. This formulation may also be considered for individuals at higher risk of relapse due to non-adherence, such as those with a history of treatment interruptions or poor insight into their illness. [] [https://www.semanticscholar.org/paper/e4ed449ebd8ff01c20d201a650740b06a51b028c]

Q6: What is the current state of research on olanzapine pamoate's efficacy?

A6: Clinical trials have demonstrated olanzapine pamoate's effectiveness in treating acute schizophrenia and maintaining treatment response in stabilized patients. These trials typically measure outcomes such as symptom reduction, relapse rates, and overall functioning. [] [https://www.semanticscholar.org/paper/fed91845fdf34b1429bfaf5a2ae33ebbcbda2711]

Q7: What are the ongoing areas of research related to olanzapine pamoate?

A7: Current research explores various aspects of olanzapine pamoate, including:

  • Real-world effectiveness: Evaluating the compound's performance in everyday clinical settings. [] [https://www.semanticscholar.org/paper/02ed341c557384d79567dd95c977c3917ce3d294]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。